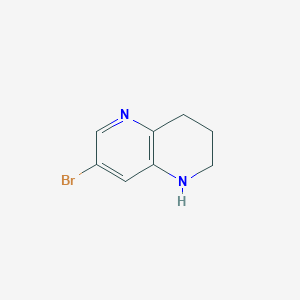

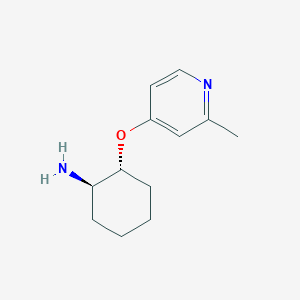

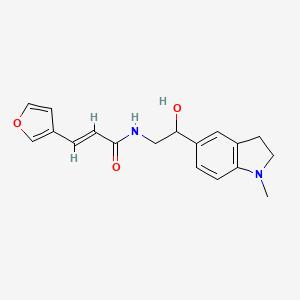

![molecular formula C15H12ClN3S2 B2640454 3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine CAS No. 632300-36-8](/img/structure/B2640454.png)

3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the esterification of an acid with methanol, followed by hydrazination, salt formation, and cyclization . The resulting intermediate can then be converted into a sulfonyl chloride, which undergoes a nucleophilic attack by amines to yield the final product .

Molecular Structure Analysis

The molecular structure of a compound is responsible for its pharmacological activities . In the case of 1,3,4-thiadiazole derivatives, the presence of the =N-C-S- moiety and the strong aromaticity of the ring are thought to contribute to their low toxicity and great in vivo stability .

Applications De Recherche Scientifique

Synthesis and Characterization

- A significant body of research has been dedicated to the synthesis and characterization of thiadiazole derivatives. These compounds have been synthesized through various methods, including reactions involving thiadiazole precursors with different electrophilic reagents under solvent-free conditions or with the aid of catalysts like manganese(II) nitrate for cyclization processes. The structural elucidation of these compounds often involves comprehensive spectral and elemental analysis techniques (Sah et al., 2014), (Ismail et al., 2021), (Dani et al., 2013).

Biological Activities

- These compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and insecticidal properties. For example, certain derivatives have shown moderate antimicrobial activity against pathogens like Escherichia coli and Salmonella typhi (Sah et al., 2014). Others have been evaluated for insecticidal activity against pests such as the cotton leafworm, showcasing potential as agrochemicals (Ismail et al., 2021).

Anticancer Potential

- The exploration of anticancer activities has also been a focus, with some thiadiazole derivatives being tested against cancer cell lines. The structural features of these compounds, such as the presence of thiadiazole and pyrazole moieties, have been linked to their potential anticancer effects (Gomha et al., 2014).

Corrosion Inhibition

- The application of thiadiazole derivatives in corrosion inhibition has been explored through quantum chemical and molecular dynamics simulation studies. These studies aim to predict the efficacy of these compounds in protecting metals like iron against corrosion, indicating their potential use in industrial applications (Kaya et al., 2016).

Electronic and Material Properties

- The electronic and material properties of thiadiazole derivatives have been investigated, including studies on their structural geometry and electronic transitions. These investigations contribute to understanding the potential of these compounds in applications such as nonlinear optical materials and electronic devices (Kerru et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)-phenylmethyl]sulfanyl-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3S2/c16-12-8-6-11(7-9-12)13(10-4-2-1-3-5-10)20-15-18-14(17)21-19-15/h1-9,13H,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYHHEKUUCURIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)SC3=NSC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

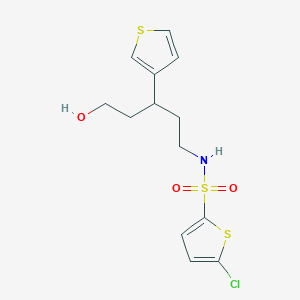

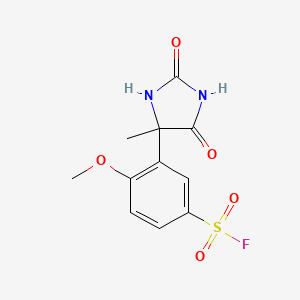

![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2640372.png)

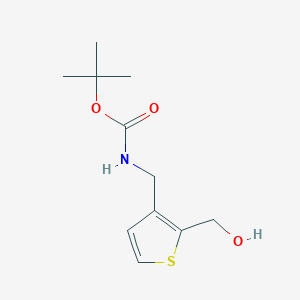

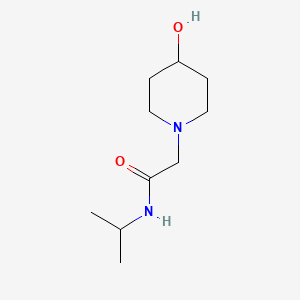

![tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate](/img/structure/B2640379.png)

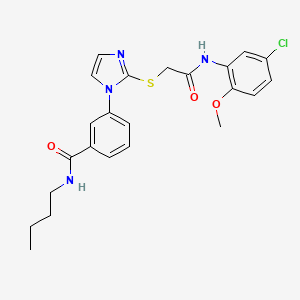

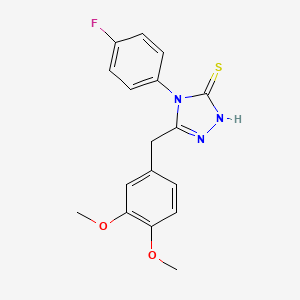

![6-[1-(2-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2640383.png)

![Methyl 5-nitro-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2640391.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2640393.png)